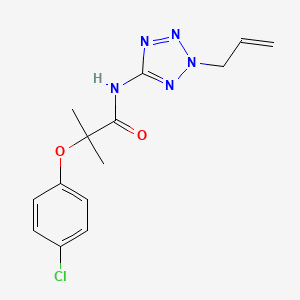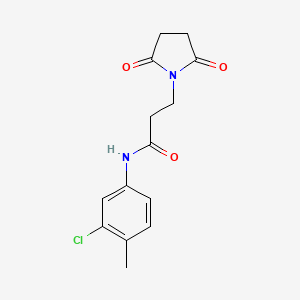
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. The compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is based on its ability to inhibit NAE, which is responsible for activating the protein NEDD8. NEDD8 plays a critical role in the regulation of protein degradation, and its inhibition leads to the accumulation of proteins that are normally degraded by the cell. This accumulation ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a broad range of biochemical and physiological effects on cancer cells. These effects include the induction of cell cycle arrest, the inhibition of DNA repair, and the induction of apoptosis. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially valuable addition to existing cancer treatment regimens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide for laboratory experiments is its specificity for NAE. This specificity allows researchers to investigate the role of NAE in cancer cells without affecting other cellular processes. However, one limitation of this compound is its relatively short half-life, which can make it challenging to maintain effective concentrations in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors that can overcome some of the limitations of this compound. Another direction is the investigation of the potential of this compound in combination with other chemotherapeutic agents, which may lead to improved outcomes for cancer patients. Additionally, the role of NAE in other diseases, such as neurodegenerative disorders, is an area of active research that may benefit from the development of NAE inhibitors like this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an anti-tumor agent. The compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation. By blocking this enzyme, this compound disrupts the normal functioning of cancer cells, leading to their death.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3/c17-12-7-10(4-5-13(12)18)19-16(22)14-8-15(23-20-14)9-2-1-3-11(21)6-9/h1-8,21H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZFFANZAJOHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4762995.png)
![2-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4763001.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4763012.png)

![3-{2-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-2-pyrimidinyl]hydrazino}-2-benzofuran-1(3H)-one](/img/structure/B4763022.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4763029.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-phenylbutanamide](/img/structure/B4763049.png)

![N-(3-chlorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4763058.png)

![2-(allylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763080.png)
![methyl 3-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B4763090.png)